(D-Arg0, Hyp2,3, D-Phe7)-Bradykinin is a synthetic analogue of the naturally occurring peptide bradykinin, which is known for its role in vasodilation and inflammatory processes. This compound is classified as a bradykinin antagonist, specifically designed to inhibit the action of bradykinin at its receptors. The synthesis and pharmacological properties of this compound have been the subject of various studies, particularly in relation to its potential therapeutic applications in conditions like endotoxic shock and hypertension.
(D-Arg0, Hyp2,3, D-Phe7)-Bradykinin is derived from modifications of the bradykinin structure to enhance its antagonistic properties. The compound features modifications at specific positions: D-Arginine at position 0, hydroxyproline at positions 2 and 3, and D-Phenylalanine at position 7. This structural alteration is crucial for its function as an antagonist of the bradykinin B2 receptor, which mediates various physiological responses including vasodilation and pain sensation.
The synthesis of (D-Arg0, Hyp2,3, D-Phe7)-Bradykinin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesis often employs protecting groups for amino acids to prevent unwanted reactions during coupling. For example, Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used as a protecting group that can be easily removed under mild basic conditions.
The molecular structure of (D-Arg0, Hyp2,3, D-Phe7)-Bradykinin can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to understand its interaction with bradykinin receptors.
(D-Arg0, Hyp2,3, D-Phe7)-Bradykinin primarily participates in receptor-binding interactions rather than traditional chemical reactions. Its mechanism involves competitive inhibition at the bradykinin B2 receptor.
Studies have shown that this compound effectively reduces the physiological effects mediated by bradykinin in vivo. For instance, it has been observed to decrease hypotensive responses during experimental endotoxic shock models in rats .
The mechanism of action of (D-Arg0, Hyp2,3, D-Phe7)-Bradykinin involves competitive antagonism at the bradykinin B2 receptor. By binding to these receptors without activating them, it prevents bradykinin from exerting its effects on vascular smooth muscle relaxation and inflammatory pathways.
Research indicates that administration of this antagonist significantly reduces mortality rates in animal models subjected to lipopolysaccharide-induced shock by counteracting the hypotensive effects associated with elevated bradykinin levels .
Relevant analyses include chromatographic methods for purity assessment and mass spectrometry for molecular weight verification.
(D-Arg0, Hyp2,3, D-Phe7)-Bradykinin has several significant scientific uses:
(D-Arg⁰,Hyp²,³,D-Phe⁷)-Bradykinin (sequence: D-Arg-Arg-Hyp-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg) represents a strategically engineered analogue of native bradykinin (BK; Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). Three targeted residue substitutions define its structure:
This sequence retains the core C-terminal -Phe-Phe-Arg motif critical for B2 receptor engagement but fundamentally alters physicochemical properties. Molecular weight increases to ~1250 Da (vs. 1060 Da for BK), and the D-Phe⁷ insertion disrupts the turn structure facilitated by Pro⁷ in native BK [3] [4]. Table 1 details residue-specific modifications.
Table 1: Residue Comparison of (D-Arg⁰,Hyp²,³,D-Phe⁷)-Bradykinin vs. Native Bradykinin
Position | Native Bradykinin | Modified Analogue | Functional Implication |
---|---|---|---|
0 | None | D-Arg | N-terminal extension; protease resistance |
1 | Arg | Arg | Unchanged; cationic N-terminus |
2 | Pro | Hyp | Enhanced rigidity; H-bond donor |
3 | Pro | Hyp | Enhanced rigidity; H-bond donor |
4 | Gly | Gly | Unchanged; conformational flexibility |
5 | Phe | Phe | Unchanged; hydrophobic core |
6 | Ser | Ser | Unchanged; potential H-bonding |
7 | Pro | D-Phe | Stereochemical inversion; receptor steric clash |
8 | Phe | Phe | Unchanged; hydrophobic core |
9 | Arg | Arg | Unchanged; C-terminal cationic anchor |
The D-Phe⁷ substitution is the pivotal stereochemical alteration conferring antagonist properties. Studies on similar analogues (e.g., [D-Phe⁷]-BK) demonstrate that inversion from L- to D-configuration at position 7 transforms agonists into competitive B2 receptor antagonists. This occurs because the D-Phe side chain sterically clashes with transmembrane helices involved in receptor activation, preventing G-protein coupling while allowing high-affinity binding [1] [3]. In guinea pig ileum models, [D-Phe⁷]-BK acts as a potent antagonist (Ki ~20–32 nM), whereas native BK is a full agonist. The stereospecificity is extreme: analogues with L-Phe⁷ retain partial agonism, while D-Phe⁷ analogues show >1000-fold loss of efficacy [3] [4].
The N-terminal D-Arg⁰ primarily enhances metabolic stability. Peptidases like aminopeptidase P (APP) exhibit markedly reduced efficiency against N-terminal D-amino acids. This is corroborated by plasma stability studies showing BK half-lives of <30 seconds versus >10 minutes for des-Arg⁹-BK and D-amino acid-containing analogues [2]. D-Arg⁰ also contributes to membrane interaction via its cationic charge, potentially improving binding kinetics without activating intracellular signaling [3].
Computational and experimental analyses reveal that D-Phe⁷ and Hyp²,³ synergistically enforce a bioactive conformation divergent from native BK. Annealed molecular dynamics (AMD) and NMR of related antagonist HOE-140 (D-Arg⁰[Hyp³,Thi⁵,D-Tic⁷,Oic⁸]BK) show:
X-ray crystallography of BK-bound receptors remains challenging, but mutagenesis studies support a model where the D-Phe⁷ side chain occupies a hydrophobic pocket near transmembrane helix 6 (TM6), sterically blocking its inward movement required for activation [3] [4]. Table 2 summarizes key conformational features.
Table 2: Three-Dimensional Structural Features of (D-Arg⁰,Hyp²,³,D-Phe⁷)-Bradykinin
Structural Element | Experimental Method | Key Feature | Functional Consequence |
---|---|---|---|
N-terminal PPII helix | NMR, AMD | Hyp²,³ stabilizes left-handed helix | Pre-organized binding pose; reduced entropic penalty |
Central loop (residues 4-6) | AMD, CD spectroscopy | Gly⁴ enables flexibility; Phe⁵-Ser⁶ adopts extended conformation | Allows adaptation to receptor vestibule |
C-terminal type II' β-turn | X-ray (modeled), AMD | Rigid turn stabilized by D-Phe⁷ χ₁ angle (~-60°) and Arg⁹-D-Phe⁷ H-bond | High-affinity docking to B2 receptor; prevents activation |
D-Phe⁷ side chain orientation | Ligand-receptor docking | Projects into hydrophobic pocket near TM6 | Steric occlusion of receptor activation mechanism |
Compared to native BK (agonists; sequence RPPGFSPFR), (D-Arg⁰,Hyp²,³,D-Phe⁷)-BK exhibits:
Among synthetic antagonists, key comparisons include:
The structural evolution underscores a design principle: D-residues at position 7 confer antagonism, while Hyp/D-Arg modifications optimize affinity and stability.
Table 3: Comparative Features of Bradykinin Analogues
Compound | Sequence | Key Modifications | B2 Receptor Affinity (Ki) | Functional Activity |
---|---|---|---|---|
Native Bradykinin | RPPGFSPFR | None | 1–5 nM | Full agonist |
[D-Phe⁷]-BK | RPPGFSDFPR | D-Phe⁷ | 20–32 nM | Competitive antagonist |
(D-Arg⁰,Hyp²,³,D-Phe⁷)-BK | DR-Hyp-Hyp-GFS-DFPR | D-Arg⁰, Hyp²,³, D-Phe⁷ | ~10 nM (estimated)* | Potent antagonist |
HOE-140 (Icatibant) | DR-Hyp³-Thi⁵-DTic⁷-Oic⁸-R | D-Arg⁰, Hyp³, Thi⁵, D-Tic⁷, Oic⁸ | 0.11 nM | Irreversible antagonist |
Hyp=4-hydroxyproline; Thi=β-(2-thienyl)-alanine; Tic=1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; Oic=octahydroindole-2-carboxylic acid |
Note: Affinity for (D-Arg⁰,Hyp²,³,D-Phe⁷)-BK is inferred from structural analogues in [3] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2